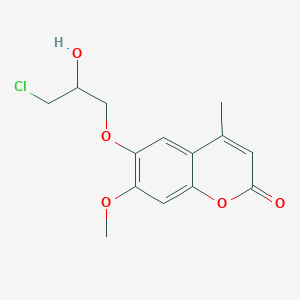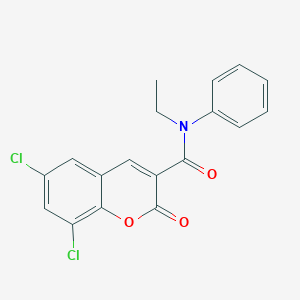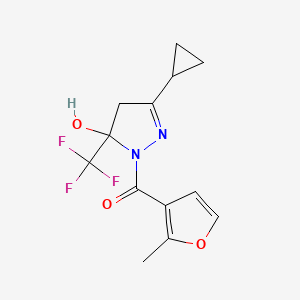
6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one, also known as Clodronate, is a bisphosphonate drug that has been used for the treatment of bone disorders such as osteoporosis, Paget's disease, and bone metastases. Clodronate has also been studied for its potential therapeutic applications in other medical fields, including cancer, immunology, and infectious diseases.
Mechanism of Action
6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one exerts its therapeutic effects by inhibiting the activity of osteoclasts, which are responsible for bone resorption. This compound is taken up by osteoclasts and induces apoptosis, leading to a reduction in bone resorption and an increase in bone density. This compound also has anti-inflammatory effects and has been shown to inhibit the production of cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including an increase in bone mineral density, a reduction in bone turnover, and a decrease in the incidence of fractures. This compound has also been shown to have anti-inflammatory effects, including a reduction in the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one in lab experiments is its ability to selectively deplete macrophages in vivo, which allows for the study of their role in various physiological processes. However, this compound has limitations, including potential off-target effects and the need for multiple injections to achieve macrophage depletion.
Future Directions
Future research on 6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one could focus on its potential therapeutic applications in other medical fields, including cancer, immunology, and infectious diseases. Additionally, further studies could investigate the mechanism of action of this compound and its effects on other cell types and physiological processes. Finally, the development of more selective and efficient methods for macrophage depletion could improve the utility of this compound in research.
Synthesis Methods
6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one is synthesized through a multi-step process that involves the condensation of 4-methylcoumarin with chloroacetaldehyde and subsequent reaction with phosphorus trichloride and sodium hydroxide. The final product is obtained by reacting the intermediate with methanol and hydrochloric acid.
Scientific Research Applications
6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various medical fields. In cancer research, this compound has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In immunology, this compound has been used to deplete macrophages in vivo and study their role in immune responses. In infectious diseases, this compound has been used to investigate the role of macrophages in host defense against pathogens.
properties
IUPAC Name |
6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO5/c1-8-3-14(17)20-11-5-12(18-2)13(4-10(8)11)19-7-9(16)6-15/h3-5,9,16H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGDVNDLHBQBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OCC(CCl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-{[(2-chlorobenzyl)(methyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6096139.png)
![N-(4-chlorophenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6096161.png)

![N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[(3-phenyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B6096172.png)
![7-(3,4-difluorobenzyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6096187.png)
![4-(4-fluorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6096195.png)
![4-(4-methoxy-3-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6096201.png)
![(2-{1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinyl}ethyl)amine trifluoroacetate](/img/structure/B6096204.png)
![4-[4-(2-ethoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6096209.png)
![2-(cyclopentylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6096211.png)
![3-[1-(4-methylphenyl)propyl]pteridin-4(3H)-one](/img/structure/B6096217.png)
![6,8-dichloro-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6096236.png)

